Molecular Weight and Lipophilicity Differentiate from N1-Unsubstituted Analog
The target compound (MW = 412.9 g/mol; XLogP3-AA = 5.3 [1]) is substantially larger and more lipophilic than its N1-unsubstituted analog 3-(4-chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione (CAS 899926-57-9, MW = 278.80 g/mol, XLogP3-AA ≈3.9 ). This 134 Da increase and +1.4 logP shift move the compound from a ‘lead-like’ to a ‘drug-like’ property space, potentially improving membrane permeability while also increasing the risk of poor solubility. For procurement decisions, the target compound is more suitable for targets requiring higher lipophilicity, such as intracellular or CNS targets.
| Evidence Dimension | Molecular weight and calculated lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | MW = 412.9 g/mol; XLogP3-AA = 5.3 |
| Comparator Or Baseline | 3-(4-chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione (CAS 899926-57-9): MW = 278.80 g/mol; XLogP3-AA ≈3.9 |
| Quantified Difference | ΔMW = +134 Da; ΔXLogP3-AA = +1.4 |
| Conditions | Computed by PubChem 2.2 (XLogP3 3.0) and ChemSpider predictions |
Why This Matters
The higher MW and logP of the target compound make it more appropriate for hit-to-lead programs targeting lipophilic binding pockets.
- [1] PubChem. Compound Summary: 3-(4-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione. CID 50743978. https://pubchem.ncbi.nlm.nih.gov/compound/1224012-79-6 (accessed 2026-04-29). View Source
